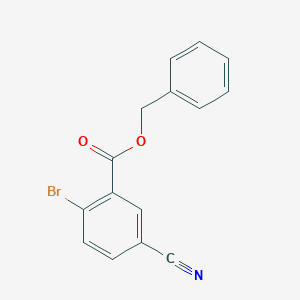

Benzyl 2-bromo-5-cyanobenzoate

Description

Contextualization of the Compound in Contemporary Organic Synthesis

In modern organic synthesis, there is a high demand for versatile and multifunctional building blocks that enable the efficient construction of complex target molecules. Benzyl (B1604629) 2-bromo-5-cyanobenzoate fits this role as a key synthetic intermediate. Substituted benzoic acids and their esters are fundamental precursors in the production of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netchemicalbook.com The presence of three distinct functional moieties on the benzene (B151609) ring allows for a programmed, stepwise modification, making it a valuable scaffold in combinatorial chemistry and targeted synthesis. For instance, related compounds like isopropyl 2-bromo-5-cyanobenzoate have been successfully employed in the scalable synthesis of key intermediates for biologically important compounds using advanced techniques like continuous flow chemistry. researchgate.net The strategic placement of the bromo and cyano groups on the benzoyl framework makes this molecule a prime candidate for creating diverse molecular libraries.

Strategic Importance of Benzoate Ester, Bromo, and Cyano Functionalities in Synthetic Pathways

The synthetic utility of Benzyl 2-bromo-5-cyanobenzoate stems directly from the unique reactivity of its three core functional groups.

Benzoate Ester: Esters are a cornerstone of organic synthesis, often used as protecting groups for carboxylic acids due to their general stability and the variety of methods available for their cleavage. numberanalytics.comnih.gov The benzyl ester functionality, in particular, is advantageous as it can be selectively removed under mild hydrogenolysis conditions, leaving other functional groups intact. Benzoate esters themselves are pivotal in the synthesis of a wide range of chemical products, including pharmaceuticals and fragrances. chemicalbook.comorganic-chemistry.org

Bromo Group: The bromine atom is a highly versatile functional group in synthetic chemistry. youtube.com As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. fiveable.mefiveable.me More significantly, the carbon-bromine bond is a key anchor point for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a good balance between reactivity and stability. wikipedia.org The bromo group can also be converted into an organolithium or Grignard reagent, further expanding its synthetic potential. researchgate.netresearchgate.net

Cyano Group (Nitrile): The cyano group is one of the most versatile functionalities in organic synthesis. nih.gov It can be viewed as a "disguised" carboxylic acid or primary amine, as it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine. researchgate.netebsco.com This C≡N triple bond can also participate in cycloaddition reactions to form various nitrogen-containing heterocycles. nih.gov Furthermore, the cyano group serves as a C-1 synthon, enabling the extension of a carbon chain. wikipedia.org Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

The combination of these three groups in a single molecule allows for a rich and diverse range of chemical transformations, enabling chemists to selectively address one site while preserving the others for subsequent reactions.

Overview of Potential Research Avenues and Methodological Frameworks

The unique trifunctional nature of this compound opens up several promising avenues for chemical research.

Synthesis of Novel Heterocyclic Systems: The bromo and cyano groups are ideal handles for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. Research could focus on intramolecular cyclization reactions, utilizing the bromo group for palladium-catalyzed ring closure onto a nucleophile introduced via the cyano group (or a derivative thereof). The nitrile itself can undergo cycloaddition reactions to form rings like tetrazoles or oxadiazoles. nih.govnih.gov

Development of Cross-Coupling Methodologies: The compound is an excellent substrate for exploring and optimizing new palladium-catalyzed cross-coupling reactions. researchgate.net Research could investigate the sequential coupling at the bromo position, followed by transformations of the cyano and ester groups. This would allow for the rapid diversification of the molecular core.

Functional Group Interconversion and Derivatization: Systematic studies can be performed to explore the selective transformation of each functional group in the presence of the others. For example, converting the cyano group to an amide or amine while the bromo group remains available for a subsequent coupling reaction is a key synthetic strategy. researchgate.net Similarly, the Br/Li exchange reaction, as demonstrated on related substrates, can be used for formylation or other electrophilic trapping, providing access to different substitution patterns. researchgate.net

Application in Medicinal and Materials Chemistry: The scaffold of this compound can serve as the starting point for the synthesis of targeted libraries of compounds for biological screening. google.com The functionalities present are often found in bioactive molecules. For instance, substituted benzonitriles are precursors to a variety of therapeutic agents. nih.govnih.gov

Scope and Objectives of Academic Investigations Focused on this compound

Academic investigations into this compound would primarily aim to fully exploit its synthetic potential as a versatile building block. The overarching objective is to leverage its multifunctionality to develop efficient and novel synthetic routes to complex organic molecules.

The scope of such investigations would include:

Mapping Reactivity: A fundamental objective is to systematically map the chemoselectivity of the compound. This involves studying how different reagents and reaction conditions can be used to target one functional group while leaving the others untouched.

Methodology Development: A key goal is to develop new synthetic protocols that use this compound as a starting material. This could involve creating novel tandem reactions or one-pot procedures that perform multiple transformations, thereby increasing synthetic efficiency.

Synthesis of Target Molecules: The compound can be used as a key intermediate in the total synthesis of natural products or in the development of new pharmaceutical candidates. The objective would be to demonstrate the compound's utility in a practical, multi-step synthesis.

Library Synthesis for Screening: An important application is the generation of diverse chemical libraries. By systematically varying the groups introduced at the bromo position and subsequently modifying the cyano and ester functions, a large number of unique compounds can be created for high-throughput screening in drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-5-cyanobenzoic Acid

This table details the properties of the precursor acid used to synthesize this compound.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-cyanobenzoic acid | nih.gov |

| Molecular Formula | C₈H₄BrNO₂ | nih.gov |

| Molecular Weight | 226.03 g/mol | nih.gov |

| CAS Number | 845616-12-8 | nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)O)Br | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Key Synthetic Transformations of Functional Groups

This table summarizes the principal reactions for the functional groups present in this compound.

| Functional Group | Reaction Type | Description |

| Bromo Group | Cross-Coupling (e.g., Suzuki, Heck) | Forms C-C or C-Heteroatom bonds using a metal catalyst (e.g., Palladium). researchgate.net |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. fiveable.mefiveable.me | |

| Metal-Halogen Exchange | Reacts with organolithium reagents to form a new organolithium species. researchgate.net | |

| Cyano Group | Hydrolysis | Converts to a carboxylic acid (acidic/basic conditions) or an amide. ebsco.com |

| Reduction | Can be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. | |

| Cycloaddition | Reacts with azides or other dipoles to form heterocyclic rings. nih.gov | |

| Benzyl Ester | Hydrogenolysis | Cleaved by catalytic hydrogenation (H₂/Pd-C) to yield the carboxylic acid. |

| Saponification | Hydrolyzed under basic conditions to the carboxylate salt. | |

| Transesterification | Converted to a different ester by reaction with an alcohol under acidic or basic catalysis. google.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromo-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-14-7-6-12(9-17)8-13(14)15(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFMGIMGFFOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 2 Bromo 5 Cyanobenzoate and Its Analogues

Precursor Synthesis and Elaboration Strategies

The construction of the Benzyl (B1604629) 2-bromo-5-cyanobenzoate molecule relies on the strategic derivatization of aromatic building blocks, followed by esterification, and the introduction of bromo and cyano functionalities.

Derivatization of Aromatic Building Blocks

The synthesis typically commences with a suitably substituted benzoic acid derivative. A common precursor is 2-aminobenzoic acid (anthranilic acid) or a related compound. For instance, 2-amino-5-bromobenzoic acid can be a key intermediate. One synthetic approach involves the diazotization of anthranilic acid followed by a Sandmeyer-type reaction to introduce the bromo group, yielding 2-bromobenzoic acid. prepchem.com Subsequent nitration and reduction can introduce an amino group at the 5-position, which can then be converted to the cyano group.

Another strategy starts from toluene, which can be oxidized to benzoic acid. The subsequent introduction of the bromo and cyano groups requires careful consideration of directing effects. For example, bromination of 3-aminobenzoic acid would likely result in the bromine atom adding ortho to the carboxyl group due to the ortho effect. chemicalforums.com The amino group can then be converted to a cyano group via a Sandmeyer reaction. chemicalforums.com

Esterification Protocols for Benzoate Formation

The formation of the benzyl ester is a crucial step in the synthesis of Benzyl 2-bromo-5-cyanobenzoate. This is typically achieved through the esterification of the precursor carboxylic acid, 2-bromo-5-cyanobenzoic acid, with benzyl alcohol.

Several catalytic systems can be employed for this transformation. Traditional methods often utilize strong mineral acids like sulfuric acid as catalysts. chemicalbook.com However, these can lead to side reactions and corrosion issues. dergipark.org.tr To overcome these limitations, heterogeneous catalysts such as ion exchange resins (e.g., Amberlyst 15), zeolites, and supported heteropolyacids have been investigated. dergipark.org.tr While these solid acids offer advantages in terms of separation and reusability, their activity can sometimes be lower, especially in the absence of a suitable solvent. dergipark.org.tr

Enzymatic catalysis, using lipases like Novozym® 435, presents a greener alternative for benzyl benzoate synthesis. researchgate.net These biocatalysts can operate under mild conditions and exhibit high selectivity. The optimization of parameters such as temperature and the molar ratio of substrates is critical for achieving high conversion rates. researchgate.net For instance, in a solventless system, optimized conditions for the transesterification of methyl benzoate with benzyl alcohol using Lipozyme 435 were found to be an ester/alcohol molar ratio of 1:6 and a temperature of 73 °C, resulting in conversions greater than 90%. researchgate.net

Another approach involves the reaction of sodium benzoate with benzyl chloride, often facilitated by a phase transfer catalyst to improve the reaction rate and yield. google.com

Halogenation and Cyanation in Aromatic Systems

The introduction of the bromo and cyano groups onto the aromatic ring is a key aspect of the synthesis.

Halogenation: Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the benzene (B151609) ring. libretexts.org This reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a more potent electrophile. libretexts.org The mechanism proceeds through a positively charged arenium ion intermediate, which then loses a proton to restore aromaticity. libretexts.orglibretexts.org The position of bromination is directed by the existing substituents on the ring.

Decarboxylative halogenation offers an alternative route. For electron-deficient benzoic acids, copper(I) can act as a promoter for this transformation using reagents like CuBr. nih.govorganic-chemistry.org

Cyanation: The cyano group can be introduced through several methods. One common approach is the Sandmeyer reaction, where a diazonium salt, formed from an aromatic amine, is treated with a cyanide salt, typically cuprous cyanide. A procedure for preparing 2-cyano-5-fluorobenzoic acid methyl ester from 2-bromo-5-fluorobenzoic acid methyl ester involves heating with cuprous cyanide in DMF. guidechem.com

Decarboxylative cyanation provides a direct route from aryl carboxylic acids to benzonitriles. This can be achieved using copper mediators with non-toxic cyanide sources like K₄Fe(CN)₆, particularly for electron-deficient benzoic acids. nih.govorganic-chemistry.orgresearchgate.netchemrevlett.com Palladium catalysts are often required for electron-rich systems. nih.govorganic-chemistry.org Another method involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA), which is thought to proceed through a benzyne intermediate. acs.org

Optimized Reaction Conditions and Mechanistic Considerations in Synthesis

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms are essential.

Catalyst Development and Screening for Enhanced Yield and Selectivity

The choice of catalyst is paramount in both the esterification and the halogenation/cyanation steps.

For esterification , a variety of catalysts have been screened. While traditional homogeneous catalysts like sulfuric acid are effective, they present separation and environmental challenges. dergipark.org.tr Heterogeneous catalysts, including ion exchange resins and deep eutectic solvents (DES), have shown promise. dergipark.org.tr For example, a DES composed of p-toluenesulfonic acid and choline chloride was found to be a highly effective catalyst for the esterification of benzoic acid. dergipark.org.tr Solid acid catalysts, such as zirconium metal fixed with titanium, have also been developed for the synthesis of methyl benzoates, demonstrating good activity without the need for auxiliary Brønsted acids. mdpi.com Enzymatic catalysts, such as immobilized lipases, offer a mild and selective alternative. researchgate.netresearchgate.net

In halogenation and cyanation reactions, the catalyst plays a crucial role in activating the reagents and controlling the regioselectivity. In electrophilic bromination, Lewis acids like FeBr₃ are standard. youtube.com For decarboxylative reactions, copper(I) and palladium(II) catalysts have been developed for electron-deficient and electron-rich benzoic acids, respectively. nih.govorganic-chemistry.org The choice of ligand can also influence the catalyst's activity and selectivity.

The following table summarizes the screening of various catalysts for the esterification of benzoic acid with methanol, highlighting the impact of the catalyst on reaction conversion.

| Catalyst | Reaction Time (h) | Conversion (%) |

| FeNP@SBA-15 | 6 | 95 |

| Amberlyst-15 | 24 | 20 |

| Sulfuric Acid | 4 | 98 |

| p-Toluenesulfonic acid | 5 | 96 |

Data compiled from various sources for illustrative purposes. researchgate.net

Solvent Effects and Reaction Parameter Optimization

The reaction solvent and other parameters such as temperature and reactant concentrations significantly influence the outcome of the synthesis.

Solvent Effects: The choice of solvent can affect reaction rates, yields, and even the reaction pathway. In many modern synthetic protocols, there is a push towards solvent-free conditions to develop more environmentally friendly processes. dergipark.org.trnih.gov For instance, the esterification of benzoic acid has been successfully conducted in the absence of a solvent, particularly with heterogeneous or enzymatic catalysts. dergipark.org.tr When solvents are necessary, their polarity and ability to solvate reactants and intermediates are key considerations. For example, polar aprotic solvents like DMSO and DMF are often used in cyanation reactions. guidechem.comnih.gov

Reaction Parameter Optimization: Temperature, reaction time, and the molar ratio of reactants are critical parameters that need to be optimized for each step of the synthesis.

Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of side products. For the esterification of benzoic acid, studies have shown that increasing the temperature from 55°C to 75°C can significantly increase the conversion. dergipark.org.tr A study on the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid was conducted over a temperature range of 70-105°C. njit.edu

Reaction Time: The optimal reaction time is the point at which the maximum yield of the desired product is achieved without significant degradation or formation of byproducts.

Molar Ratio: The stoichiometry of the reactants can be adjusted to drive the reaction towards completion. For example, in esterification, using an excess of one reactant (often the alcohol) can shift the equilibrium to favor the formation of the ester. researchgate.net

The following table illustrates the effect of temperature on the conversion of benzoic acid in an esterification reaction.

| Temperature (°C) | Conversion (%) |

| 55 | 60 |

| 65 | 75 |

| 75 | 85 |

Illustrative data based on trends reported in the literature. dergipark.org.tr

By carefully selecting precursors, employing efficient catalytic systems, and optimizing reaction conditions, the synthesis of this compound and its analogues can be achieved with high yield and purity, paving the way for further investigation of their chemical properties and potential applications.

Investigation of Reaction Intermediates and Transition States in Formation Pathways

The synthesis of the core structure, 2-bromo-5-cyanobenzoic acid, typically involves multiple steps, each proceeding through distinct intermediates and transition states. A common pathway involves the introduction of the cyano group via a Sandmeyer reaction, a classic transformation that proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.comwikipedia.org

The process begins with the diazotization of an aromatic amine, such as 2-amino-5-bromobenzoic acid, using nitrous acid to form a stable aryl diazonium salt intermediate. vedantu.comscienceinfo.com The subsequent reaction with a copper(I) cyanide catalyst initiates a single-electron transfer to the diazonium salt. byjus.com This transfer generates an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II). scienceinfo.comnih.gov The aryl radical then reacts with the cyanide ligand from the copper(II) species to form the final benzonitrile product, regenerating the copper(I) catalyst. wikipedia.org The key intermediates in this pathway are the aryl diazonium salt and the subsequent aryl radical.

An alternative mechanism for nucleophilic aromatic substitution (SNAr) involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In this pathway, the nucleophile (e.g., cyanide) attacks the aromatic ring at the carbon bearing a leaving group (like a halogen), temporarily disrupting the aromaticity. libretexts.org The stability of this intermediate is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions, which delocalize the negative charge. libretexts.orglatech.edu The reaction proceeds through a transition state leading to this intermediate, followed by a second transition state where the leaving group is expelled, restoring aromaticity. nih.gov For a substrate like this compound, the cyano and carboxyl groups provide electronic stabilization for such an intermediate. Computational studies on similar systems suggest that some SNAr reactions may proceed via a single, concerted transition state rather than a distinct Meisenheimer intermediate, particularly depending on the solvent and the nature of the nucleophile and leaving group. nih.govnih.gov

Stereoselective and Regioselective Synthetic Approaches

Control of Functional Group Placement on the Aromatic Core

The specific 2-bromo-5-cyano substitution pattern on the benzoate ring is a direct result of the powerful directing effects of substituents in electrophilic aromatic substitution (EAS) reactions. wikipedia.org The synthesis must be carefully planned to introduce the functional groups in a specific order to achieve the desired regiochemistry.

A plausible synthetic route could begin with 3-aminobenzoic acid. The directing effects of the substituents on the ring dictate the position of subsequent additions. The amino group (-NH₂) is a strongly activating ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. organicchemistrytutor.comyoutube.com In the electrophilic bromination of 3-aminobenzoic acid, the powerful activating effect of the amino group directs the incoming electrophile (Br⁺) to the ortho position (position 2), which is also meta to the carboxyl group, thus satisfying the directing influence of both groups.

Once 2-amino-5-bromobenzoic acid is formed, the amino group can be converted to a cyano group via the Sandmeyer reaction, as previously described. nih.gov This multi-step process effectively replaces the amino group without altering the positions of the other substituents, thus cementing the 2-bromo-5-cyano arrangement. The final step is the esterification of the carboxylic acid with benzyl alcohol to yield the target compound. This sequence ensures complete control over the placement of each functional group on the aromatic core.

| Substituent Group | Classification | Directing Effect (in EAS) |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -CN (Cyano) | Deactivating | Meta |

This table summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution.

Chiral Auxiliary or Catalytic Asymmetric Synthesis (if applicable to analogues)

This compound is an achiral molecule. However, stereoselective and asymmetric synthesis techniques become highly relevant when considering its chiral analogues. Chirality could be introduced, for example, by using a chiral alcohol in the esterification step or by synthesizing analogues with axial chirality (atropisomers).

The use of a chiral auxiliary is a robust strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For an analogue of 2-bromo-5-cyanobenzoic acid, an auxiliary such as an Evans oxazolidinone could be attached to the carboxylic acid function. This chiral imide could then direct a stereoselective transformation, for instance, an alkylation on a different part of the molecule, before being cleaved off to reveal a new chiral center with high enantiomeric purity. researchgate.net

Alternatively, catalytic asymmetric synthesis could be employed to prepare chiral analogues. For instance, to synthesize an ester analogue using a chiral secondary alcohol like (R)-1-phenylethanol, a kinetic resolution catalyzed by a lipase could be used. This enzymatic process would selectively acylate one enantiomer of the racemic alcohol with the 2-bromo-5-cyanobenzoic acid, allowing for the separation of the enantiomerically enriched ester and the remaining unreacted alcohol. Asymmetric synthesis of chiral esters has also been achieved using chiral alcohols derived from substituted tetrafluorobenzyl alcohol. nih.gov These methods provide access to enantiomerically pure compounds, which is critical in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. In contrast, substitution reactions, like those often used in the synthesis of this compound, inherently have lower atom economy.

For a hypothetical three-step synthesis starting from 3-aminobenzoic acid:

Bromination: C₇H₇NO₂ + Br₂ → C₇H₆BrNO₂ + HBr

Diazotization/Cyanation (Sandmeyer): C₇H₆BrNO₂ + NaNO₂ + 2H⁺ + CuCN → C₈H₄BrNO₂ + N₂ + 2H₂O + Na⁺ + Cu⁺ (simplified)

Esterification: C₈H₄BrNO₂ + C₇H₈O → C₁₅H₁₀BrNO₂ + H₂O

| Synthetic Step | Reaction Type | Major Byproducts | Theoretical Atom Economy (%) |

| Bromination | Substitution | HBr | 73.1% |

| Sandmeyer | Substitution | N₂, H₂O, Salts | < 50% (highly variable) |

| Esterification | Condensation | H₂O | 94.4% |

Theoretical atom economy for a plausible synthetic route. The Sandmeyer reaction's economy is low due to inorganic reagents and byproducts.

The Environmental Factor (E-Factor) provides a more holistic view by quantifying the total mass of waste produced per unit mass of product. beilstein-journals.orgbeilstein-journals.org It includes not only byproducts but also unreacted starting materials, solvent losses, and process aids. A lower E-factor signifies a greener process. For multi-step syntheses in the fine chemical and pharmaceutical industries, E-factors can often be high (25-100 or more). beilstein-journals.org A detailed E-factor analysis would require accounting for all solvents used for reaction and purification (e.g., extraction, chromatography) and the yields of each step, highlighting areas for potential process optimization.

Utilization of Sustainable Solvents and Reagents

A key aspect of greening the synthesis is the careful selection of solvents and reagents.

Advanced Spectroscopic and Structural Elucidation of Benzyl 2 Bromo 5 Cyanobenzoate

Solution-State Conformational and Dynamic Studies:

Dynamic NMR Spectroscopy:Variable-temperature NMR experiments would be necessary to study the dynamic processes, such as the rotational barriers around key single bonds (e.g., the C-C bond between the phenyl ring and the carbonyl group, and the C-O bond of the ester), and to quantify the energy barriers associated with these conformational exchanges.

Without these foundational experimental results, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties (if applicable to chiral analogues)

Benzyl (B1604629) 2-bromo-5-cyanobenzoate is an achiral molecule. Possessing a plane of symmetry, it does not rotate plane-polarized light and is, therefore, inactive in both Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These techniques are exclusively used for the analysis of chiral molecules, which exist as non-superimposable mirror images (enantiomers). nih.govbruker.com

Should a chiral analogue be synthesized—for instance, by replacing the benzyl group with a chiral (S)- or (R)-1-phenylethyl group to form (S)-1-phenylethyl 2-bromo-5-cyanobenzoate—VCD and ECD would become indispensable tools for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-visible range, corresponding to electronic transitions. unipi.it The aromatic chromophores within the chiral analogue would produce characteristic ECD spectra. The two enantiomers would exhibit mirror-image spectra. chiralabsxl.comnih.gov By comparing the experimental ECD spectrum to one predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations, the absolute stereochemistry of the chiral center could be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. researchgate.net It provides stereochemical information about the entire molecule in solution. For a chiral analogue, the C=O, C≡N, and C-O stretching vibrations would produce distinct VCD signals. Similar to ECD, the comparison of the experimental VCD spectrum with DFT-calculated spectra for a chosen enantiomer allows for the definitive assignment of its absolute configuration. mdpi.com

Illustrative ECD Data for a Hypothetical Chiral Analogue

| Transition | Expected λmax (nm) | Expected Sign of Cotton Effect for (S)-Enantiomer |

|---|---|---|

| π → π* (Cyano & Benzoate) | ~230-250 | Positive |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of Benzyl 2-bromo-5-cyanobenzoate with high accuracy. This allows for the calculation of its elemental formula, confirming the presence of bromine, which has a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). HRMS would distinguish the molecular formula C₁₅H₁₀BrNO₂ from other potential formulas with the same nominal mass. The exact masses of fragment ions can also be determined, further aiding in their structural assignment.

Expected HRMS Data for Key Ions

| Ion Formula | Calculated Exact Mass (m/z) | Identification |

|---|---|---|

| [C₁₅H₁₀⁷⁹BrNO₂]⁺ | 314.9949 | Molecular Ion (M⁺) with ⁷⁹Br |

| [C₁₅H₁₀⁸¹BrNO₂]⁺ | 316.9929 | Molecular Ion (M⁺) with ⁸¹Br |

| [C₈H₃⁷⁹BrNO]⁺ | 223.9452 | 2-bromo-5-cyanobenzoyl cation |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides detailed insight into the structure of ions by inducing their fragmentation. wikipedia.orgncsu.edu In a typical MS/MS experiment, the molecular ion of this compound (m/z 315/317) would be mass-selected and then subjected to collision-induced dissociation (CID). The resulting product ions would be analyzed to establish clear parent-daughter relationships, confirming fragmentation pathways.

Based on the structure and known fragmentation patterns of benzyl esters, the following primary fragmentation pathways are expected: miamioh.edupharmacy180.com

Alpha-Cleavage: The most common fragmentation for benzyl esters is the cleavage of the C-O bond, leading to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. The other fragment would be the 2-bromo-5-cyanobenzoate radical.

Loss of Benzyl Radical: Homolytic cleavage can result in the loss of a benzyl radical (•CH₂Ph), leading to the formation of the 2-bromo-5-cyanobenzoyl cation ([Br(CN)C₆H₃CO]⁺).

Fragments from the Acylium Ion: The 2-bromo-5-cyanobenzoyl cation could undergo further fragmentation, such as the loss of carbon monoxide (CO) or bromine (Br).

Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 315 | 224 | 91 (C₇H₇) | 2-bromo-5-cyanobenzoyl cation |

| 315 | 91 | 224 (C₈H₃BrNO) | Tropylium cation |

| 224 | 196 | 28 (CO) | Bromocyanophenyl cation |

Computational Spectroscopy for Experimental Data Validation and Prediction

Quantum chemical calculations are essential for predicting spectroscopic properties and validating experimental findings. researchgate.net

Quantum Chemical Calculation of NMR Chemical Shifts and Coupling Constants

The 1H and 13C NMR spectra of this compound can be predicted using quantum chemical methods. The standard approach involves geometry optimization of the molecule's structure followed by the calculation of NMR shielding tensors using Density Functional Theory (DFT), often with the B3LYP functional and the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net The calculated absolute shielding values are then converted into chemical shifts (δ) by referencing them to a calculated value for a standard, such as tetramethylsilane (B1202638) (TMS). trygvehelgaker.no These predicted spectra are invaluable for making unambiguous assignments of signals in the experimental spectrum, especially for the closely spaced aromatic protons.

Predicted vs. Expected NMR Chemical Shifts (in CDCl₃)

| Atom | Expected Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|

| Aromatic H (position 3) | ~8.2-8.4 | 8.31 |

| Aromatic H (position 4) | ~7.8-8.0 | 7.92 |

| Aromatic H (position 6) | ~7.7-7.9 | 7.80 |

| Benzyl CH₂ | ~5.4 | 5.38 |

| Benzyl Aromatic H | ~7.3-7.5 | 7.41 |

| C=O | ~164-166 | 165.2 |

Theoretical Prediction of Vibrational Frequencies and Intensities

The infrared (IR) spectrum of this compound can be accurately modeled using DFT calculations. youtube.com Following a geometry optimization, a frequency calculation is performed to predict the vibrational modes and their corresponding IR intensities. uit.no The calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in the condensed phase. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net Such calculations are crucial for assigning the absorption bands in the experimental IR spectrum to specific molecular vibrations.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Hypothetical Scaled Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2225-2235 | 2230 |

| C=O Ester Stretch | 1720-1740 | 1732 |

| Aromatic C=C Stretch | 1550-1600 | 1585, 1560 |

| C-O Ester Stretch | 1250-1300 | 1275 |

Reactivity and Mechanistic Investigations of Benzyl 2 Bromo 5 Cyanobenzoate

Transformations Involving the Bromo Functionality

The carbon-bromine bond on the aromatic ring is a primary site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing cyano group para to the bromine atom enhances the electrophilicity of the carbon center, making it more susceptible to oxidative addition in cross-coupling reactions and attack in nucleophilic substitution pathways.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgorganic-chemistry.orgnih.gov Benzyl (B1604629) 2-bromo-5-cyanobenzoate is an excellent candidate for such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boron reagent and reductive elimination to yield the coupled product. For Benzyl 2-bromo-5-cyanobenzoate, this would lead to the synthesis of various biaryl compounds. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govnih.gov

Stille Coupling: In the Stille reaction, an organostannane reagent is used as the coupling partner. The catalytic cycle is similar to the Suzuki coupling, and it is particularly useful for creating complex molecules due to the stability and reactivity of the organotin reagents.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org The mechanism proceeds via oxidative addition, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to form a substituted alkene. libretexts.org This reaction offers a direct method for the vinylation of the aromatic ring. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper species and proceeds under mild conditions, making it a highly utilized method for the synthesis of arylalkynes. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides The following table outlines typical conditions for cross-coupling reactions based on general procedures for analogous aryl bromide substrates, as specific data for this compound is not detailed in the available literature.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Benzyl 5-cyano-[1,1'-biphenyl]-2-carboxylate |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | Toluene, THF | Benzyl 5-cyano-2-(tributylstannyl)benzoate derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Benzyl 5-cyano-2-vinylbenzoate derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | Benzyl 5-cyano-2-(alkynyl)benzoate derivative |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. youtube.com This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the cyano group is para to the bromine atom, which strongly activates the ring for nucleophilic attack.

The SNAr mechanism is typically a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. nih.gov A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups at this position.

Reductive Debromination Mechanisms

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through several methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), or with metal hydride reagents. This process would convert this compound into Benzyl 3-cyanobenzoate, which could be a desired intermediate in a multi-step synthesis.

Reactions at the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Nitrile Hydrolysis and Reduction Pathways

The conversion of the nitrile group offers pathways to other important functionalities like carboxylic acids and amines.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com The reaction typically proceeds via an amide intermediate. Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. organicchemistrytutor.comsemanticscholar.org Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.com For this compound, hydrolysis would yield 3-bromo-4-(benzyloxycarbonyl)benzoic acid. It is important to note that harsh conditions could also lead to the hydrolysis of the benzyl ester. Biocatalytic hydrolysis using enzymes like nitrilases offers a milder, more selective alternative. journals.co.za

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. thieme-connect.deorganic-chemistry.org This reaction would transform this compound into Benzyl 2-bromo-5-(aminomethyl)benzoate. The resulting aminomethyl group is a valuable functional handle for further derivatization. Catalyst-free methods, such as using ammonia borane at elevated temperatures, have also been developed for nitrile reduction. organic-chemistry.org Selective reduction is crucial to avoid affecting the benzyl ester, which can also be cleaved under certain reductive conditions.

Table 2: Potential Transformations of the Cyano Group This table illustrates expected reactions at the nitrile functionality based on established chemical principles.

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | Benzyl 2-bromo-5-carbamoylbenzoate | 3-Bromo-4-(benzyloxycarbonyl)benzoic acid |

| Base Hydrolysis | NaOH, H₂O, Heat | Benzyl 2-bromo-5-carbamoylbenzoate | 3-Bromo-4-(benzyloxycarbonyl)benzoic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | - | Benzyl 2-bromo-5-(aminomethyl)benzoate |

| Reduction | H₂, Pd/C or Raney Ni | - | Benzyl 2-bromo-5-(aminomethyl)benzoate |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocycles. oup.comrsc.org For instance, reaction with an azide (R-N₃) can lead to the formation of a tetrazole ring.

A common approach involves the in-situ generation of nitrile oxides from aldoximes, which then react with dipolarophiles. beilstein-journals.org Aryl nitriles themselves can act as the dipolarophile partner in reactions with nitrile imines or nitrile oxides to form 1,2,4-triazoles or 1,2,4-oxadiazoles, respectively. oup.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms and selectivity of such cycloaddition reactions involving benzonitrile derivatives. nih.gov These reactions provide a direct route to valuable heterocyclic scaffolds from the nitrile functionality of this compound.

Metal-Catalyzed Transformations of the Cyano Group

The cyano group (–CN) in this compound is a versatile functional group that can undergo a variety of metal-catalyzed transformations. nih.gov While intrinsically stable, the carbon-nitrogen triple bond can be activated by transition metals, allowing for its conversion into other valuable functionalities. nih.govacs.org These reactions are crucial in synthetic organic chemistry for building molecular complexity.

Transition-metal-catalyzed reactions involving the cyano group can be broadly categorized. One major area is its use as a precursor for other nitrogen-containing groups. For instance, catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel, can reduce the nitrile to a primary amine (aminomethyl group). Another significant transformation is the hydration of the nitrile to an amide, often catalyzed by ruthenium, platinum, or copper complexes.

Furthermore, the cyano group can participate in cross-coupling reactions, although this is less common than its transformation. In some contexts, the C–CN bond can be cleaved and the cyano group can act as a leaving group or as a source of cyanide for other molecules. acs.orgsnnu.edu.cn More frequently, the cyano group serves as an acceptor in addition reactions. For example, organoboronic acids can add across the C≡N triple bond in the presence of a suitable metal catalyst, leading to the formation of ketones after hydrolysis. nih.gov This represents a powerful method for carbon-carbon bond formation. nih.gov

The electronic properties of the aromatic ring, influenced by the bromo and benzyl ester substituents, would affect the reactivity of the cyano group. The electron-withdrawing nature of all three groups (-Br, -CN, -COOBn) makes the aromatic ring electron-deficient, which can influence the coordination of the metal catalyst to the nitrile nitrogen.

Table 1: Examples of Metal-Catalyzed Transformations of Aromatic Nitriles

| Transformation | Catalyst System | Product Functional Group | Ref. |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ | Primary Amine (-CH₂NH₂) | nih.gov |

| Hydration | RuH₂(PPh₃)₄ | Primary Amide (-CONH₂) | nih.gov |

| Addition of Boronic Acids | Rh(I) or Pd complexes | Ketone (after hydrolysis) | nih.gov |

Reactivity of the Benzoate Ester Moiety

The benzyl benzoate structure within the molecule presents its own set of characteristic reactions, primarily centered around the ester linkage.

Transesterification is a fundamental reaction of esters where the alkoxy group of the ester is exchanged with an alcohol. In the case of this compound, the benzyl alcohol moiety can be displaced by another alcohol in the presence of a catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., benzyl alcohol) from the reaction mixture. academax.comacs.org

Catalysts for transesterification can be acidic, basic, or organometallic. Titanate catalysts, such as tetrabutyl titanate, are known to be highly effective for the transesterification of benzoate esters. academax.comacs.org Enzymatic catalysis, using lipases like Lipozyme 435, has also been employed for the clean and efficient transesterification of methyl benzoate with benzyl alcohol, a process that is highly relevant to the reactivity of the subject compound. unife.it

Table 2: Catalysts and Conditions for Benzoate Transesterification

| Catalyst Type | Example Catalyst | Typical Conditions | Ref. |

|---|---|---|---|

| Organometallic | Tetrabutyl titanate | Heat, excess alcohol | academax.comacs.org |

| Enzymatic | Lipozyme 435 | Solventless, 70-80 °C | unife.it |

| Acidic | H₂SO₄, HCl | Heat, excess alcohol | libretexts.org |

Ester hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol, is a key reaction of this compound. libretexts.org This process can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under basic conditions (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. libretexts.orgnih.gov This forms a tetrahedral intermediate, which then collapses to expel the benzyloxide anion as the leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the benzyloxide anion (or another base molecule) yields a carboxylate salt and benzyl alcohol. libretexts.org The reaction is effectively irreversible because the final deprotonation of the carboxylic acid is thermodynamically very favorable. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a series of proton transfers, benzyl alcohol is eliminated as the leaving group. The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid. Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible equilibrium process. libretexts.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.org The ester moiety in this compound can function as a DMG. The lithium base coordinates to the Lewis basic carbonyl oxygen, positioning the base to abstract a proton from the adjacent C-H bond (the C3 position). oup.comuwindsor.ca

However, the presence of the bromo substituent at the C2 position complicates this scenario. Halogen-lithium exchange is a very fast reaction that often competes with or precedes deprotonation, especially with aryl bromides. uwindsor.ca Therefore, treatment of this compound with an alkyllithium reagent (like n-BuLi or s-BuLi) would likely result in rapid bromine-lithium exchange to generate an aryllithium species at the C2 position, rather than deprotonation at the C3 position. This C2-lithiated intermediate could then be trapped with various electrophiles. Deprotonation at the C6 position is also possible, directed by the ester, but is generally slower than deprotonation at C3 or halogen-lithium exchange at C2. The choice of base, solvent, and temperature can sometimes be used to favor one pathway over the other.

Multi-Functional Group Reactivity and Chemoselectivity Studies

The presence of three distinct reactive sites—the bromo group, the cyano group, and the benzyl ester—makes this compound an interesting substrate for studying chemoselectivity. nih.gov Selective functionalization requires careful choice of reagents and reaction conditions to target one group while leaving the others intact. nih.gov

Achieving selective functionalization of this compound hinges on exploiting the different reactivities of its functional groups.

Reactions at the Bromo-Substituted Carbon: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions can be optimized to react selectively at the C-Br bond. These reactions are typically performed with palladium catalysts and are often tolerant of both ester and cyano functionalities, making this a reliable strategy for selective modification at the C2 position.

Reactions at the Cyano Group: As discussed in section 4.2.3, the cyano group can be hydrated to an amide or reduced to an amine. These transformations often require specific catalysts and conditions (e.g., strong acids/bases for hydration, specific hydrogenation catalysts) that might also induce hydrolysis of the ester. Therefore, achieving selectivity would depend on finding mild reaction conditions. For example, certain ruthenium catalysts can hydrate nitriles under neutral conditions, potentially preserving the ester group.

Reactions at the Ester Group: The ester can be selectively hydrolyzed under basic conditions (saponification) at room temperature or with gentle heating. libretexts.org These conditions would generally not affect the C-Br bond or the cyano group. Similarly, transesterification can be achieved under specific catalytic conditions that are orthogonal to the reactivity of the other groups. Aminolysis, the reaction with an amine to form an amide, can also be performed selectively at the ester position.

The challenge lies in reactions that could potentially affect multiple sites. For instance, using a strong nucleophile/base like an organolithium reagent could lead to a mixture of products from halogen-lithium exchange, nucleophilic attack at the ester carbonyl, or attack at the cyano group. Therefore, chemoselectivity in such cases is a significant synthetic challenge that requires careful control of stoichiometry, temperature, and reagent choice. nih.gov

Tandem Reactions and Cascade Processes Initiated by this compound

This compound is a promising starting material for the construction of complex heterocyclic scaffolds through tandem and cascade reactions. The strategic positioning of the bromo, cyano, and benzyl ester functionalities on the aromatic ring offers multiple reaction sites that can be sequentially engaged in a single synthetic operation. This approach allows for the rapid assembly of molecular complexity from a relatively simple precursor, which is a key objective in modern organic synthesis. The reactivity of the aryl bromide is central to initiating these cascades, typically through palladium-catalyzed cross-coupling reactions, which are followed by intramolecular cyclization events involving the cyano or ester moieties.

One of the most explored avenues for tandem reactions involving ortho-haloaryl nitriles is the palladium-catalyzed Sonogashira coupling followed by cyclization. In a hypothetical scenario, this compound could undergo a Sonogashira coupling with a terminal alkyne. The resulting ortho-alkynyl intermediate is well-poised for a subsequent intramolecular cyclization. The nature of the cyclization would depend on the reaction conditions and the specific alkyne substituent. For instance, if the alkyne bears a nucleophilic group, this could lead to the formation of various fused heterocyclic systems. This type of domino Sonogashira coupling/cyclization has been successfully applied to related ortho-alkynyl precursors for the synthesis of benzofurans and other heterocycles. researchgate.net

Another potential cascade process for this compound involves an initial Heck reaction. The palladium-catalyzed coupling of the aryl bromide with an alkene would introduce a vinyl group at the 2-position. Depending on the nature of the alkene and the reaction conditions, the newly introduced alkenyl chain could undergo a subsequent intramolecular cyclization with the cyano group, potentially leading to the formation of quinoline or isoquinoline derivatives. Such domino Heck reaction/cyclization processes are valuable for the synthesis of nitrogen-containing heterocycles from ortho-haloacetanilides. researchgate.net

Furthermore, tandem sequences involving the cyano group as a key participant are also conceivable. For instance, a palladium-catalyzed reaction of this compound with an isocyanide could lead to a tandem cyclization, resulting in the formation of indeno[2,1-b]pyrroles. This transformation would involve the orderly insertion of the isocyanide to construct new C-C and C-N bonds in a single operation. bohrium.com

Table 1: Hypothetical Tandem Reactions of this compound

| Entry | Reaction Type | Coupling Partner | Proposed Product | Catalyst/Conditions |

|---|---|---|---|---|

| 1 | Sonogashira Coupling/Cyclization | Phenylacetylene | Benzyl 5-cyano-2-(phenylethynyl)benzoate | Pd(PPh₃)₄, CuI, Et₃N |

| 2 | Heck Reaction/Cyclization | Styrene | Benzyl 5-cyano-2-styrylbenzoate | Pd(OAc)₂, PPh₃, base |

| 3 | Suzuki Coupling/Lactonization | 2-Formylphenylboronic acid | 6-Cyano-3-phenyl-2-benzofuranone | Pd(PPh₃)₄, K₂CO₃ |

The mechanistic pathways for these proposed transformations are rooted in well-established palladium catalytic cycles. For the Sonogashira coupling/cyclization cascade (Entry 1), the reaction would commence with the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to afford the ortho-alkynyl intermediate. Subsequent intramolecular cyclization could then be promoted by a suitable catalyst or thermal conditions.

In the case of the domino Heck reaction/cyclization (Entry 2), the catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination to furnish the vinylated product. An ensuing intramolecular cyclization would then yield the final heterocyclic product.

The Suzuki coupling/lactonization sequence (Entry 3) would begin with the standard Suzuki-Miyaura cross-coupling mechanism. The resulting biaryl intermediate, containing an ortho-formyl group, would be primed for an intramolecular condensation with the benzyl ester, leading to the formation of the lactone ring.

Finally, the Buchwald-Hartwig amination followed by cyclization (Entry 4) would involve the palladium-catalyzed formation of a C-N bond between the aryl bromide and the amino group of 2-aminobenzophenone. The resulting intermediate could then undergo an intramolecular amidation to form a new heterocyclic ring.

These examples, while hypothetical for this compound itself, are based on robust and widely applied synthetic methodologies, highlighting the vast potential of this compound as a building block for the construction of diverse and complex molecular architectures through elegant and efficient tandem and cascade reaction strategies.

Applications of Benzyl 2 Bromo 5 Cyanobenzoate in Advanced Organic Synthesis and Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

Benzyl (B1604629) 2-bromo-5-cyanobenzoate is a trifunctional aromatic compound that holds significant promise as a versatile building block for the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, a synthetically malleable cyano group, and a readily cleavable benzyl ester on a benzene (B151609) ring allows for a diverse range of chemical transformations. This strategic placement of functional groups enables chemists to employ it in the stepwise and controlled construction of intricate molecular architectures.

Construction of Polycyclic Aromatic Compounds

The presence of the bromo and cyano groups on the aromatic ring of Benzyl 2-bromo-5-cyanobenzoate makes it a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related extended π-systems. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the annulation of additional aromatic rings onto the initial benzene core.

Furthermore, the cyano group can be subjected to a variety of transformations to facilitate ring closure. For instance, it can undergo hydrolysis to a carboxylic acid, which can then be used in intramolecular Friedel-Crafts acylation reactions to form a new ring. Alternatively, the nitrile can participate in cycloaddition reactions or be reduced to an aminomethyl group, which can then be used to construct nitrogen-containing polycyclic systems.

A hypothetical synthetic route towards a phenanthrene derivative is outlined below:

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | Benzyl 2-phenyl-5-cyanobenzoate | Suzuki coupling to introduce a phenyl group. |

| 2 | Benzyl 2-phenyl-5-cyanobenzoate | 1. H₂SO₄, H₂O, reflux; 2. SOCl₂, reflux; 3. AlCl₃, CS₂ | A phenanthrone derivative | Hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular Friedel-Crafts acylation to form the polycyclic core. |

Synthesis of Heterocyclic Scaffolds

The functional group array of this compound also lends itself to the synthesis of a wide variety of heterocyclic compounds, which are of paramount importance in medicinal chemistry and materials science. The bromo and cyano substituents can be manipulated to construct rings containing nitrogen, oxygen, or sulfur atoms.

For example, the bromine atom can be displaced by nitrogen nucleophiles in Buchwald-Hartwig amination reactions to introduce an amino group, which can then be used to build nitrogen-containing heterocycles like quinolines or benzodiazepines. The cyano group can also serve as a linchpin for heterocycle formation. It can react with hydroxylamine to form an N-hydroxyimidamide, a key intermediate in the synthesis of oxadiazoles, or with sodium azide to yield a tetrazole ring.

The following table illustrates a potential pathway to a quinazoline derivative:

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | This compound | Formamide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, reflux | Benzyl 2-formamido-5-cyanobenzoate | Buchwald-Hartwig amidation to introduce a protected amino group. |

| 2 | Benzyl 2-formamido-5-cyanobenzoate | 1. LiAlH₄, THF; 2. MnO₂, CH₂Cl₂ | A quinazoline derivative | Reduction of the nitrile and formamide groups followed by oxidative cyclization. |

Precursor for Advanced Synthetic Intermediates

Beyond its direct use in the construction of complex cores, this compound can serve as a starting material for the preparation of other valuable synthetic intermediates. The differential reactivity of its three functional groups allows for their selective modification to generate new building blocks with tailored properties.

For instance, the benzyl ester can be selectively cleaved by hydrogenolysis to afford the corresponding carboxylic acid without affecting the bromo or cyano groups. This carboxylic acid can then be activated and coupled with various amines or alcohols to generate a library of amides and esters. Similarly, the bromine atom can be converted to an organometallic species, such as a boronic ester or a Grignard reagent, via halogen-metal exchange or Miyaura borylation. These new intermediates can then participate in a host of other coupling reactions, further expanding the synthetic utility of the original scaffold.

Role in Methodological Development in Organic Chemistry

The unique electronic and steric properties of this compound make it an interesting substrate for the development and optimization of new synthetic methodologies in organic chemistry.

Development of Novel Cross-Coupling Reagents or Substrates

The presence of both an electron-withdrawing cyano group and a potentially coordinating ester functionality in proximity to the reactive bromine atom can influence the outcome of cross-coupling reactions. This makes this compound an excellent test substrate for evaluating the efficacy of new catalyst systems, ligands, and reaction conditions for challenging coupling reactions.

Researchers could employ this molecule to:

Probe the limits of catalyst activity: The electronically deactivated nature of the aryl bromide due to the cyano group can be used to test the efficiency of new palladium or copper catalysts designed for coupling unreactive substrates.

Investigate ligand effects: The steric and electronic environment around the bromine atom can be used to screen libraries of phosphine or N-heterocyclic carbene (NHC) ligands to identify those that promote high yields and selectivities in specific transformations.

Develop novel cascade reactions: The multiple functional groups could be exploited in the design of one-pot cascade reactions where an initial cross-coupling at the bromine position is followed by a subsequent transformation involving the cyano or ester group.

Contributions to New Strategies for Aromatic Functionalization

The substitution pattern of this compound provides a platform for exploring novel strategies for the regioselective functionalization of polysubstituted aromatic rings. The directing effects of the existing substituents can be studied in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at specific positions.

Furthermore, the cyano group itself can be a target for novel functionalization reactions. For example, new methods for the direct conversion of the nitrile to other functional groups, such as aldehydes, ketones, or amides, in the presence of other sensitive functionalities could be developed using this substrate. The insights gained from such studies would be broadly applicable to the synthesis of other complex aromatic compounds.

No Published Research Found for this compound in Specified Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications concerning the chemical compound this compound were identified within the advanced fields of supramolecular chemistry, materials science, and photochemistry as outlined.

The scientific record contains information on structurally related compounds, such as 2-bromo-5-cyanobenzoic acid and its methyl or ethyl esters. These related molecules are sometimes used as intermediates in organic synthesis. However, the specific benzyl ester, this compound, does not appear to be a subject of published research in the specific contexts requested.

This lack of available data prevents the creation of a detailed, scientifically accurate article adhering to the provided outline. The requested subsections on its integration into supramolecular chemistry, materials science, and photochemistry are contingent on the existence of such research, which could not be located.

Theoretical and Computational Investigations of Benzyl 2 Bromo 5 Cyanobenzoate

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

No published DFT studies on Benzyl (B1604629) 2-bromo-5-cyanobenzoate were found.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

No published Ab Initio studies on Benzyl 2-bromo-5-cyanobenzoate were found.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

No published NBO analyses for this compound were found.

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

No computational studies on the reaction mechanisms involving this compound using transition state search or IRC analysis were found.

Reaction Energetics and Kinetic Barrier Calculations

No published data on the reaction energetics or kinetic barriers for reactions involving this compound were found.

Conclusion and Future Directions in Benzyl 2 Bromo 5 Cyanobenzoate Research

Summary of Key Academic Contributions and Methodological Advancements

Academic contributions directly focusing on Benzyl (B1604629) 2-bromo-5-cyanobenzoate are not extensively documented in peer-reviewed literature. The primary advancements relevant to this compound are found in the synthesis and manipulation of its precursors and analogs, particularly 2-bromo-5-cyanobenzoic acid.

Methodological progress has centered on the efficient synthesis of the core 2-bromo-5-cyanobenzoic acid structure. Classical approaches often involve multi-step sequences starting from simpler toluene derivatives, proceeding through nitration, reduction, bromination, and Sandmeyer reactions to install the cyano group. More contemporary advancements focus on improving the efficiency and selectivity of these transformations.

The synthesis of the final benzyl ester from the carboxylic acid precursor is typically achieved through standard esterification protocols. These include:

Fischer-Speier Esterification: Reacting 2-bromo-5-cyanobenzoic acid with benzyl alcohol in the presence of a strong acid catalyst.

Alkylation of Carboxylate Salts: Treatment of a carboxylate salt of the acid with benzyl bromide.

While these methods are well-established, the key contribution from the broader field of organic synthesis is the continuous refinement of reaction conditions to improve yields, minimize side reactions (such as benzyl ether cleavage or hydrolysis of the nitrile), and simplify purification.

Identification of Current Research Gaps and Unexplored Reactivity

The most significant research gap is the comprehensive characterization and reactivity profiling of Benzyl 2-bromo-5-cyanobenzoate itself. Its potential as a synthetic building block remains largely theoretical and untapped. Key areas of unexplored reactivity include:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig). Systematic studies are needed to determine the optimal conditions for these transformations in the presence of the cyano and benzyl ester groups, which could influence catalyst activity and stability.

Transformations of the Cyano Group: The reactivity of the nitrile moiety has not been explored. Potential transformations include hydrolysis to an amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The compatibility of these reactions with the other functional groups is unknown.

Benzylic Cleavage vs. Ester Hydrolysis: The benzyl ester is susceptible to both hydrolytic cleavage and hydrogenolysis. A detailed study of selective deprotection strategies is necessary to unlock its utility as a protecting group for the carboxylic acid.

The following table summarizes potential transformations that represent current research gaps.

| Functional Group | Potential Transformation | Reagents/Conditions | Unexplored Aspect |

| Aromatic Bromide | Suzuki Coupling | Pd catalyst, boronic acid, base | Optimization and substrate scope |

| Heck Coupling | Pd catalyst, alkene, base | Regioselectivity and efficiency | |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkyne, base | Tolerance of the nitrile and ester | |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Catalyst poisoning by the nitrile | |

| Cyano Group | Hydrolysis | Acid or base catalysis | Selectivity over ester hydrolysis |

| Reduction | H₂, catalyst (e.g., Raney Ni); LiAlH₄ | Compatibility with the C-Br bond | |

| [3+2] Cycloaddition | Azides, nitrones | Elaboration into heterocyclic systems | |

| Benzyl Ester | Hydrogenolysis | H₂, Pd/C | Selectivity in the presence of C-Br |

| Hydrolysis | Acid or base catalysis | Kinetic profile vs. nitrile hydrolysis |

Emerging Methodologies for Synthesis and Functionalization

Future research can leverage emerging synthetic methodologies to access and functionalize this compound more efficiently.

For its synthesis, flow chemistry presents an opportunity for safer and more scalable production. The diazotization and cyanation steps, which often involve hazardous reagents and intermediates, could be rendered more controllable in a continuous flow reactor. Furthermore, advanced esterification techniques using milder coupling agents (e.g., DCC/DMAP, HATU) could provide high-yield access to the target compound under conditions that preserve the sensitive functional groups.

For functionalization, modern techniques in C-H activation could offer novel pathways to modify the aromatic ring at positions other than the bromine substituent. Photoredox catalysis and metallaphotoredox catalysis are emerging as powerful tools for forging new bonds under mild conditions and could enable previously inaccessible transformations of the molecule. For instance, late-stage C-H arylation or alkylation could rapidly generate libraries of complex derivatives.

Prospects for Novel Applications in Chemical Science (non-biological, non-clinical)

The true potential of this compound lies in its application as an intermediate for creating advanced materials and complex molecular architectures, strictly outside of biological or clinical contexts.

Materials Science: The molecule is an ideal monomer or precursor for specialty polymers and organic materials. The bromine atom can serve as a handle for polymerization via cross-coupling reactions, leading to conjugated polymers with tailored electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Ligand Synthesis: The trifunctional nature of the compound allows for its elaboration into sophisticated ligands for catalysis and coordination chemistry. The cyano group can act as a coordinating site, while the bromo position can be functionalized to introduce other donor atoms, leading to novel pincer-type or multidentate ligands.

Supramolecular Chemistry: The rigid, well-defined geometry of the benzene (B151609) core, combined with the hydrogen-bond accepting capability of the cyano and ester groups, makes it a valuable building block for designing complex supramolecular assemblies, covalent organic frameworks (COFs), or molecular cages.

Outlook on the Integration of this compound into Interdisciplinary Research Areas

The future of this compound research will likely be characterized by its integration into interdisciplinary fields. The properties of the molecules and materials derived from this compound are of direct relevance to materials scientists, physicists, and engineers.

The following table outlines potential areas for interdisciplinary research.

| Interdisciplinary Area | Role of this compound | Potential Research Focus |

| Materials Science & Engineering | Monomer / Building Block | Development of novel conjugated polymers for flexible electronics and sensors. |

| Organometallic Chemistry | Ligand Precursor | Synthesis of new catalysts with unique steric and electronic properties for challenging chemical transformations. |

| Supramolecular Chemistry | Tecton / Component | Construction of porous materials for gas storage and separation, or molecular machines. |

| Computational Chemistry | Model System | In-silico prediction of electronic properties, reaction mechanisms, and material performance before embarking on synthetic efforts. |

Q & A

Q. What are the key synthetic pathways for preparing Benzyl 2-bromo-5-cyanobenzoate?

The synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:

- Bromination : Direct bromination of 5-cyanobenzoic acid derivatives using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the 2-bromo substituent .

- Esterification : Reaction of the brominated carboxylic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP) to form the benzyl ester .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Purity should be verified via HPLC (>95%) and melting point analysis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester linkage integrity. For example, the benzyl group’s methylene protons appear as a singlet at ~5.3 ppm .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O), ~2230 cm⁻¹ (C≡N), and 600–800 cm⁻¹ (C-Br) confirm functional groups .

- Mass Spectrometry : High-resolution MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .